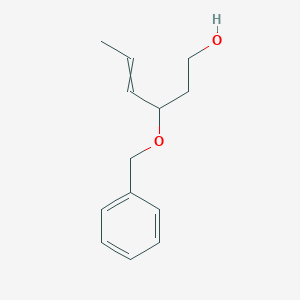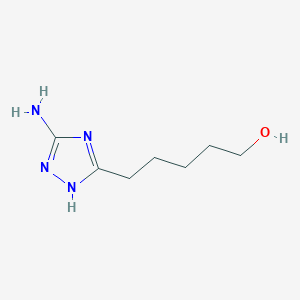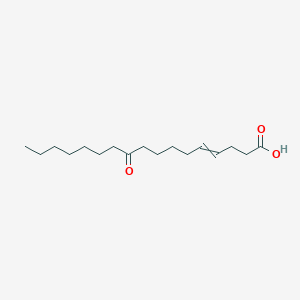![molecular formula C24H22O6 B14333079 3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one CAS No. 98645-12-6](/img/structure/B14333079.png)
3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core substituted with two hydroxyethoxyphenyl groups, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 4-(2-hydroxyethoxy)benzaldehyde under acidic conditions to form the intermediate. This intermediate is then cyclized to form the benzofuran core, followed by further functionalization to introduce the hydroxyethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran core may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A bis(2-hydroxyethyl)ether: Similar in structure but with a different core.
Bis[4-(2-hydroxyethoxy)phenyl] sulfone: Contains a sulfone group instead of a benzofuran core.
2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane: Features epoxy groups and a different central structure.
Uniqueness
3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one is unique due to its benzofuran core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
98645-12-6 |
|---|---|
Molekularformel |
C24H22O6 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
3,3-bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C24H22O6/c25-13-15-28-19-9-5-17(6-10-19)24(18-7-11-20(12-8-18)29-16-14-26)22-4-2-1-3-21(22)23(27)30-24/h1-12,25-26H,13-16H2 |
InChI-Schlüssel |
LSLNJWIGXCYYIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OCCO)C4=CC=C(C=C4)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





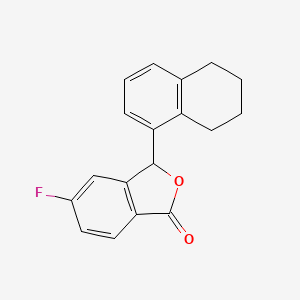
![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
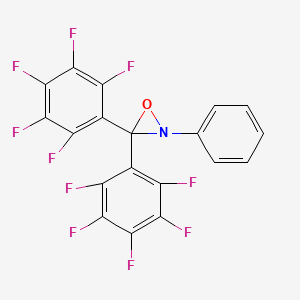

![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
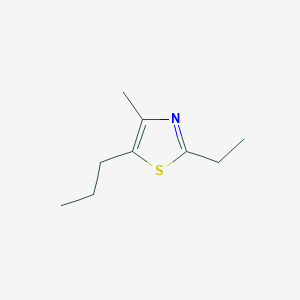
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
